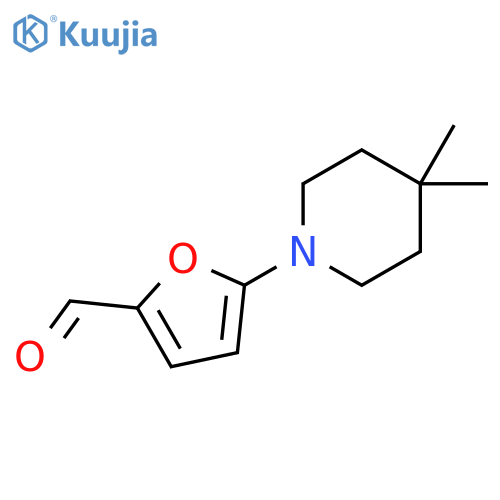

Cas no 1342514-69-5 (2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)-)

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)-

-

- インチ: 1S/C12H17NO2/c1-12(2)5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,5-8H2,1-2H3

- InChIKey: PJAHHFXAOUZVDK-UHFFFAOYSA-N

- ほほえんだ: O1C(N2CCC(C)(C)CC2)=CC=C1C=O

じっけんとくせい

- 密度みつど: 1.065±0.06 g/cm3(Predicted)

- ふってん: 331.1±27.0 °C(Predicted)

- 酸性度係数(pKa): 1.63±0.40(Predicted)

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-738245-1.0g |

5-(4,4-dimethylpiperidin-1-yl)furan-2-carbaldehyde |

1342514-69-5 | 1g |

$0.0 | 2023-06-07 |

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

S. Ahmed Chem. Commun., 2009, 6421-6423

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)-に関する追加情報

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- (CAS No. 1342514-69-5): A Versatile Building Block in Modern Pharmaceutical Chemistry

2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- is a complex organic compound characterized by its unique molecular structure, which combines a furan ring with a substituted piperidine moiety. The CAS No. 1342514-69-5 identifier ensures precise identification of this compound, which has garnered significant attention in recent years due to its potential applications in pharmaceutical and materials science research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting metabolic pathways and inflammatory responses.

The molecular architecture of 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- is defined by the conjugation of a furan ring (a five-membered aromatic heterocycle) with a substituted piperidine ring. The furan ring contributes to the molecule’s aromatic character, while the piperidine moiety introduces chirality and functional flexibility. This structural combination allows the compound to interact with multiple biological targets, making it a valuable tool for drug discovery and development. Recent studies have highlighted its potential as a scaffold for designing small-molecule inhibitors of key enzymes involved in disease progression.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-Furancarboxaldehyde, 5-(4,4-dimyrl-1-piperidinyl)- through catalytic cross-coupling reactions and enantioselective methodologies. For instance, a 2023 publication in Organic Letters demonstrated the use of chiral Lewis acids to achieve high stereocontrol during the synthesis of this compound. Such methodologies are critical for generating enantiomerically pure derivatives, which are essential for pharmaceutical applications where stereochemistry directly impacts biological activity.

One of the most promising applications of 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- is in the development of anti-inflammatory agents. A 2024 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. This finding aligns with the growing interest in selective COX-2 inhibitors, which aim to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Additionally, the compound has shown potential in the design of antimicrobial agents. Research published in Antimicrobial Agents and Chemotherapy in 2023 explored its ability to disrupt bacterial cell membranes through interactions with lipid bilayers. The piperidine ring is believed to play a critical role in this mechanism, as it can form hydrogen bonds with membrane components, leading to membrane permeabilization. This property makes 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- a promising candidate for the development of novel antibiotics, especially in light of increasing resistance to conventional antibiotics.

The chemical reactivity of 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- is further enhanced by its functional groups. The aldehyde group in the furan ring can participate in nucleophilic addition reactions, while the piperidine ring can undergo ring-opening or ring-closure reactions under specific conditions. These reactivity patterns make the compound highly adaptable for the synthesis of complex molecules, including those with multiple heterocyclic systems.

From a synthetic perspective, the preparation of 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- often involves multi-step processes that require precise control of reaction conditions. A notable example is the use of microwave-assisted synthesis to accelerate the formation of the furan ring, as demonstrated in a 2022 study in Green Chemistry. Such green synthetic methods are increasingly favored in pharmaceutical research due to their reduced environmental impact and improved efficiency.

While the compound holds great promise, its development as a therapeutic agent requires further investigation into its pharmacokinetic properties and potential side effects. Ongoing research is focused on optimizing its solubility and bioavailability, as well as evaluating its safety profile in preclinical models. These efforts are critical for translating the compound’s structural advantages into clinically relevant therapies.

Looking ahead, the integration of computational methods with experimental studies will likely play a pivotal role in the future of 2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)- research. Machine learning models and molecular docking simulations are being used to predict the compound’s interactions with biological targets, thereby guiding the design of more effective derivatives. This interdisciplinary approach underscores the compound’s significance in modern drug discovery.

1342514-69-5 (2-Furancarboxaldehyde, 5-(4,4-dimethyl-1-piperidinyl)-) 関連製品

- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

- 599-00-8(Trifluoroacetic Acid-d)

- 2172123-36-1(1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine)

- 1361573-19-4(Methyl 3-chloro-6-(2,4,6-trichlorophenyl)picolinate)

- 2231674-30-7(Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate)

- 851404-02-9(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide)

- 1935395-10-0(4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole)

- 2171844-72-5(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-4-amido}cyclopropyl)acetic acid)

- 938001-17-3(2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- 2097897-90-8(2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one)